

# leniolisib health-related quality of life outcomes

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## Compound Focus: Leniolisib

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## Summary of Leniolisib HRQoL & Clinical Outcomes

Study Type / Duration	Key HRQoL Findings	Key Clinical & Safety Outcomes	Evidence Source & Patients
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| **Long-term (Up to 6 years)** Open-label Extension | Improved HRQoL per clinician-reported questionnaire. 5 of 6 patients reported increased physical capabilities and socialization [1]. | Durable improvement in lymphocyte subsets (normalized CD4:CD8 ratio, reduced transitional B-cells). Reduction in prescribed medications. No grade 4/5 treatment-related adverse events [1]. | **Source:** [1] **Patients:** n=6 (Adults from initial dose-finding trial) | | **Long-term (Median 102 weeks)** Open-label Extension | - | Reduced annualized infection rate (p=0.004). Reduction/cessation of immunoglobulin replacement therapy in 10 of 27 patients. Well-tolerated safety profile with long-term exposure [2]. | **Source:** [2] **Patients:** n=37 (Aged ≥12 years) | | **Short-term (12 weeks)** Phase III RCT & Subgroup Analysis | Plain Language Summary notes potential for positive impact on quality of life [3] [4]. | Met co-primary endpoints: reduced lymphadenopathy and increased naïve B-cell percentage. Effective and well-tolerated in both adolescent (12-17) and adult (≥18) subgroups [3] [4]. | **Source:** [3] [4] **Patients:** Total n=31 (**Leniolisib:** 21; Placebo: 10) |

## Experimental Data & Methodologies

The evidence for **leniolisib** is based on a structured clinical development program. Here are the methodologies for the key studies cited:

- **Phase III Randomized Controlled Trial (RCT)**

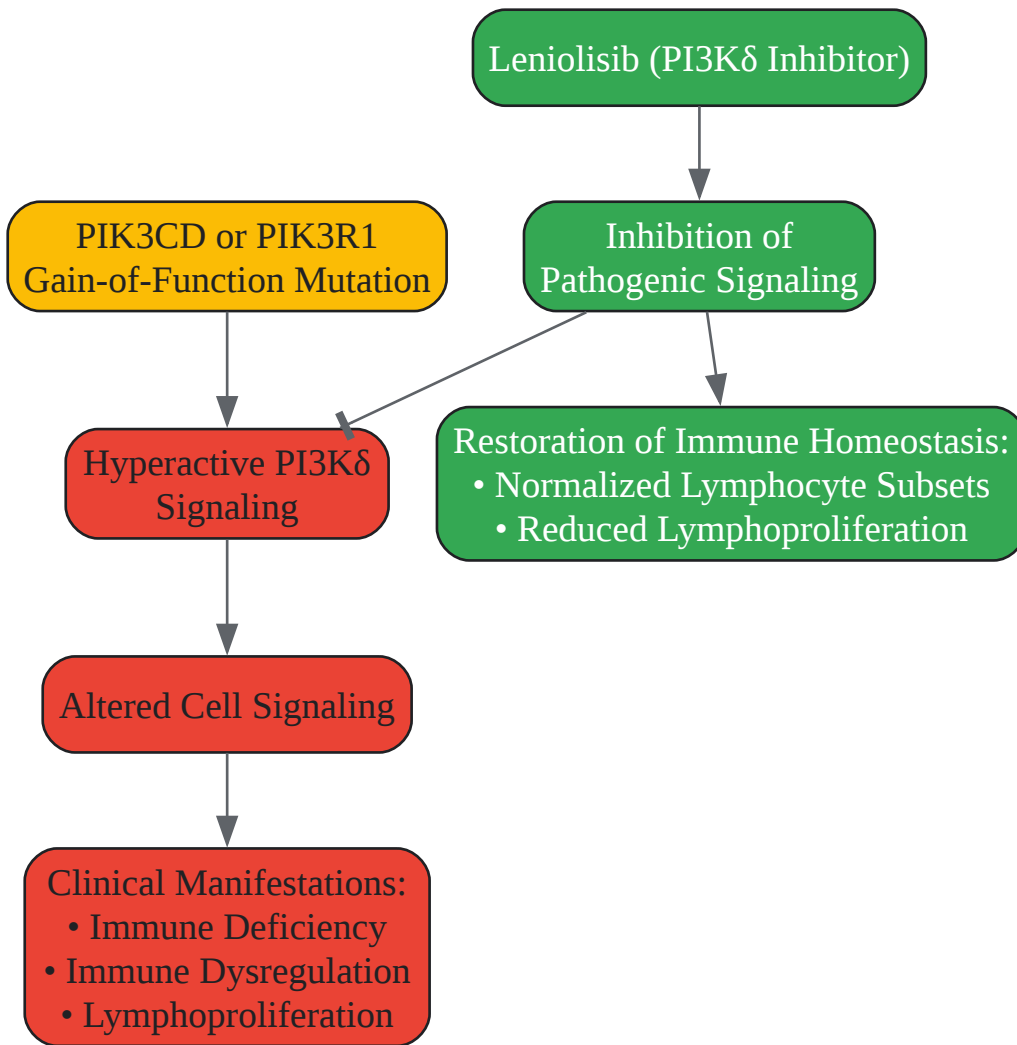
- **Objective:** To evaluate the efficacy and safety of **leniolisib** over a 12-week period compared to placebo [3] [4].
- **Patients:** Adolescents and adults ( $\geq 12$  years) with genetically confirmed APDS [3].
- **Intervention:** Oral **leniolisib** (70 mg) twice daily versus placebo [3].
- **Primary Endpoints:** Change in lymph node size (sum of product of diameters) and percentage of naïve B cells [3] [4].
- **Significance:** This study provides the foundational, controlled data for the drug's approval.

- **Open-Label Extension (OLE) Study**

- **Objective:** To assess the long-term safety and durability of response of **leniolisib** [2].
- **Patients:** Patients who completed the prior dose-finding or Phase III trials [2].
- **Intervention:** Long-term administration of oral **leniolisib** (70 mg) twice daily [2].
- **Endpoints:** Primary endpoint was safety (adverse events). Secondary endpoints included infection rates, need for supportive medications, and lymphoproliferation [2].
- **Significance:** This study provides crucial real-world evidence on the long-term use of **leniolisib**, demonstrating sustained benefits and a manageable safety profile for up to 6 years [1] [2].

## Mechanism of Action & Pathway

**Leniolisib** is a selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) enzyme [5]. The following diagram illustrates the targeted pathway in APDS.



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## Evidence Gaps & Context

When interpreting these results, please consider the following context:

- **Ultra-Rare Disease Challenges:** APDS is an ultra-rare disease, which inherently limits patient numbers for large-scale trials [6] [7]. The evidence, while robust for this condition, is based on a small total patient population.
- **Limited Active Comparators:** The primary evidence comes from placebo-controlled trials and long-term extension studies. Direct, head-to-head comparisons with other targeted therapies (like other PI3K $\delta$  inhibitors) are not available in the public domain, as clinical development for other candidates like nemiralisib and seletalisib has been discontinued [2].

- **HRQoL Measurement:** The long-term HRQoL data was assessed via a clinician-reported questionnaire rather than a validated patient-reported outcome (PRO) instrument, which is a noted limitation [1].

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